N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures, specific pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures with continuous stirring to ensure complete reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide: This compound contains a thiazole ring instead of a pyrazole ring but shares similar functional groups.
Phenoxy acetamide derivatives: These compounds have similar structural features and are studied for their pharmacological activities.
Uniqueness
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-15-4-3-5-18(12-15)26-14-20(24)22-19-10-11-21-23(19)13-16-6-8-17(25-2)9-7-16/h3-12H,13-14H2,1-2H3,(H,22,24) |
InChI Key |
FQTKMYFYKGITKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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